2-Amino-5-nitrobenzoic acid

Catalog No.
S516302
CAS No.
616-79-5
M.F
C7H6N2O4
M. Wt
182.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-nitrobenzoic acid

CAS Number

616-79-5

Product Name

2-Amino-5-nitrobenzoic acid

IUPAC Name

2-amino-5-nitrobenzoic acid

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

InChI

InChI=1S/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)

InChI Key

RUCHWTKMOWXHLU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5NAA; 5 NAA; 5-NAA

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N

The exact mass of the compound 2-Amino-5-nitrobenzoic acid is 182.0328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63867. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Amino-5-nitrobenzoic acid (CAS 616-79-5), commonly referred to as 5-nitroanthranilic acid, is a bifunctional aromatic building block featuring an aniline moiety positioned ortho to a carboxylic acid, with a strongly electron-withdrawing nitro group at the 5-position. It presents as a bright yellow crystalline powder with a decomposition point near 270 °C, indicating high thermal stability[1]. In industrial and laboratory procurement, it is primarily selected as a regioselective precursor for the synthesis of 6-nitroquinazolinones, specialized azo dyes, and active pharmaceutical ingredients (APIs). The precise spatial arrangement of the 5-nitro group is critical, as it dictates both the downstream pharmacological activity of synthesized heterocycles and the chemical reactivity of the core ring during harsh condensation processes [2].

Substituting 2-Amino-5-nitrobenzoic acid with unsubstituted anthranilic acid or its positional isomers, such as 4-nitroanthranilic acid, fundamentally alters both process chemistry and final product efficacy. The 5-nitro group exerts a strong electron-withdrawing effect that stabilizes the molecule against thermal decarboxylation—a common failure mode for electron-rich anthranilic acids during high-temperature cyclization reactions[1]. Furthermore, in heterocycle synthesis, the position of the nitro group strictly determines the substitution pattern of the resulting ring system; utilizing 4-nitroanthranilic acid yields 7-nitroquinazolinones rather than the targeted 6-nitroquinazolinones [2]. This structural deviation drastically reduces binding affinity and efficacy in established anti-tumor and anti-mycobacterial drug scaffolds, while in biocatalytic applications, enzymes exhibit absolute regioselectivity that renders alternative isomers completely inactive.

Regioselective Yield in 6-Nitroquinazolinone Synthesis

In the synthesis of quinazolinone-based pharmaceutical scaffolds, 2-Amino-5-nitrobenzoic acid serves as the direct precursor to 6-nitroquinazolin-4(3H)-one. Condensation with formamide at 150-160 °C yields the 6-nitro derivative with an 82% yield [1]. Substitution with 4-nitroanthranilic acid would structurally force the formation of the 7-nitro isomer, which is incompatible with downstream syntheses of specific anti-neoplastic and anti-mycobacterial agents that require the 6-nitro configuration for optimal receptor binding.

Evidence DimensionTarget isomer yield and structural outcome
Target Compound Data82% yield of 6-nitroquinazolin-4(3H)-one
Comparator Or Baseline4-nitroanthranilic acid
Quantified DifferenceProduces the 6-nitro isomer exclusively, whereas the comparator yields the 7-nitro isomer.
ConditionsCondensation with formamide at 150-160 °C.

Procurement of the exact 5-nitro isomer is structurally mandatory for synthesizing 6-substituted quinazoline APIs without requiring complex downstream nitration or separation steps.

Resistance to Thermal Decarboxylation During High-Temperature Processing

Anthranilic acid and its electron-rich derivatives (e.g., 5-methylanthranilic acid) are prone to rapid decarboxylation at elevated temperatures, complicating their use in high-temperature condensations. The strongly electron-withdrawing nitro group in 2-Amino-5-nitrobenzoic acid significantly retards this degradation pathway. Kinetic studies of substituted anthranilic acids demonstrate that electron-releasing groups accelerate first-order decarboxylation, whereas electron-withdrawing groups stabilize the carboxylate[1]. This allows 2-Amino-5-nitrobenzoic acid to withstand cyclization temperatures of 150-160 °C without the severe yield losses associated with unsubstituted anthranilic acid.

Evidence DimensionThermal decarboxylation rate
Target Compound DataHigh stability at 150-160 °C cyclization conditions
Comparator Or BaselineAnthranilic acid and 5-methylanthranilic acid
Quantified DifferenceElectron-withdrawing 5-nitro group suppresses the rapid decarboxylation observed in electron-rich analogs.
ConditionsHigh-temperature solvent processing.

Ensures higher process yields and fewer degradation byproducts during harsh thermal cyclization steps compared to standard anthranilic acids.

Absolute Regioselectivity in Biocatalytic Deamination

In biocatalytic applications utilizing 5-nitroanthranilic acid deaminase (NaaA) from Bradyrhizobium sp., the spatial arrangement of the nitro and carboxyl groups is strictly required for substrate recognition. Assays demonstrate that while 2-Amino-5-nitrobenzoic acid is efficiently deaminated to 5-nitrosalicylic acid, structural analogs including 4-nitroanthranilic acid, unsubstituted anthranilic acid, and 5-hydroxyanthranilic acid exhibit 0% detectable activity [1]. The enzyme requires both the nitro and carboxyl groups to be in the meta position relative to each other on the aromatic ring.

Evidence DimensionRelative enzymatic deamination activity
Target Compound Data100% relative activity (efficient deamination)
Comparator Or Baseline4-nitroanthranilic acid and anthranilic acid
Quantified Difference0% activity for comparators vs. full activity for the target compound.
ConditionsPurified NaaA enzyme assay, pH 7.2, 42-45 °C.

For environmental remediation modeling or specialized biocatalytic synthesis, the 5-nitro isomer cannot be substituted by the 4-nitro isomer due to absolute enzymatic exclusion.

Essential Scaffold for Sub-Micromolar ANO1 Ion Channel Blockers

2-Amino-5-nitrobenzoic acid is the critical building block for MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid), a highly potent and selective blocker of the ANO1/CaCC chloride channel. Structure-activity relationship (SAR) studies reveal that the 5-nitro group on the anthranilic acid core is essential for achieving high binding affinity, yielding an IC50 of 0.08 μM for MONNA [1]. Variations in the nitro group position or its removal drastically reduce the blocking potency, making the 5-nitroanthranilic acid core indispensable for this class of transmembrane protein inhibitors.

Evidence DimensionTarget receptor blocking potency (IC50)
Target Compound DataIC50 = 0.08 μM (as the MONNA derivative)
Comparator Or BaselineUn-nitrated or alternate-nitrated anthranilic acid derivatives
Quantified DifferenceThe 5-nitro substitution is required to achieve sub-micromolar IC50 values.
ConditionsxANO1 current blocking assay.

Validates the procurement of this specific isomer for pharmaceutical libraries targeting ANO1-related diseases, where other isomers fail to produce potent hits.

Synthesis of 6-Nitroquinazolinone APIs

Driven by its regioselective cyclization profile, 2-Amino-5-nitrobenzoic acid is the optimal precursor for synthesizing 6-nitroquinazolin-4(3H)-one and its derivatives [1]. Its resistance to decarboxylation allows for efficient high-temperature condensation with formamide, ensuring high yields of the correct regioisomer required for anti-neoplastic and anti-mycobacterial drug scaffolds.

Development of ANO1 Chloride Channel Inhibitors

In medicinal chemistry, this compound is specifically procured to synthesize MONNA and related derivatives [2]. The 5-nitro group is strictly required to maintain the sub-micromolar IC50 necessary for investigating and treating ANO1-implicated conditions, such as certain cancers and smooth muscle disorders.

Biocatalytic Pathway Engineering and Remediation Studies

Due to the absolute specificity of enzymes like NaaA for the 5-nitro configuration, this compound is used as the exclusive analytical standard and substrate for studying nitroaromatic degradation pathways in Bradyrhizobium species, where 4-nitro isomers are completely inactive[3].

High-Stability Azo Dye Manufacturing

The electron-withdrawing nature of the 5-nitro group shifts the color profile of the resulting azo dyes and provides thermal and chemical stability to the anthranilic acid precursor during diazotization and coupling processes, preventing unwanted side reactions like decarboxylation that plague electron-rich analogs [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

182.03275668 Da

Monoisotopic Mass

182.03275668 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

616-79-5
74496-09-6

Wikipedia

5-nitroanthranilic acid

General Manufacturing Information

Benzoic acid, 2-amino-5-nitro-: ACTIVE

Dates

Last modified: 08-15-2023
1: Kalyoncu S, Heaner DP Jr, Kurt Z, Bethel CM, Ukachukwu CU, Chakravarthy S, Spain JC, Lieberman RL. Enzymatic hydrolysis by transition-metal-dependent nucleophilic aromatic substitution. Nat Chem Biol. 2016 Dec;12(12):1031-1036. doi: 10.1038/nchembio.2191. Epub 2016 Oct 3. PubMed PMID: 27694799; PubMed Central PMCID: PMC5110390.
2: Qu Y, Spain JC. Molecular and biochemical characterization of the 5-nitroanthranilic acid degradation pathway in Bradyrhizobium sp. strain JS329. J Bacteriol. 2011 Jun;193(12):3057-63. doi: 10.1128/JB.01188-10. Epub 2011 Apr 15. PubMed PMID: 21498645; PubMed Central PMCID: PMC3133195.
3: Qu Y, Spain JC. Biodegradation of 5-nitroanthranilic acid by Bradyrhizobium sp. strain JS329. Appl Environ Microbiol. 2010 Mar;76(5):1417-22. doi: 10.1128/AEM.02816-09. Epub 2010 Jan 15. PubMed PMID: 20081004; PubMed Central PMCID: PMC2832354.

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